N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2-fluorophenoxy)propanamide
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Overview
Description
N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(2-FLUOROPHENOXY)PROPANAMIDE is a complex organic compound that features a thiazole ring, a phenyl group substituted with an azepane sulfonyl moiety, and a fluorophenoxy propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(2-FLUOROPHENOXY)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the coupling of the fluorophenoxy propanamide moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(2-FLUOROPHENOXY)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the phenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(2-FLUOROPHENOXY)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(2-FLUOROPHENOXY)PROPANAMIDE involves its interaction with specific molecular targets within biological systems. The thiazole ring and the azepane sulfonyl group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The fluorophenoxy propanamide moiety may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-CHLOROACETAMIDE: This compound shares the azepane sulfonyl phenyl group but differs in the presence of a chloroacetamide moiety.
4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE: Similar in structure but contains an amine group instead of the fluorophenoxy propanamide.
Uniqueness
N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(2-FLUOROPHENOXY)PROPANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its lipophilicity and potential for crossing biological membranes, while the thiazole ring and azepane sulfonyl group contribute to its binding interactions with molecular targets .
Properties
Molecular Formula |
C24H26FN3O4S2 |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C24H26FN3O4S2/c1-17(32-22-9-5-4-8-20(22)25)23(29)27-24-26-21(16-33-24)18-10-12-19(13-11-18)34(30,31)28-14-6-2-3-7-15-28/h4-5,8-13,16-17H,2-3,6-7,14-15H2,1H3,(H,26,27,29) |
InChI Key |
PSVVJWUFKPJCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC4=CC=CC=C4F |
Origin of Product |
United States |
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